molecular formula C19H18N4O5S2 B2364698 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1706231-92-6

5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2364698
CAS No.: 1706231-92-6
M. Wt: 446.5
InChI Key: FRCBNJVWEOOODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a structurally complex molecule featuring multiple pharmacologically relevant motifs:

  • Benzo[d]oxazol-2(3H)-one core: A bicyclic heteroaromatic system known for its role in modulating biological activity, particularly in central nervous system and antimicrobial agents.
  • Sulfonamide linker: Connects the benzooxazolone moiety to a piperidine ring, a functional group often associated with enhanced binding affinity and metabolic stability.
  • Piperidinylmethyl-1,2,4-oxadiazole-thiophene substituent: The 1,2,4-oxadiazole ring at position 5 of the piperidine is substituted with a thiophen-3-yl group, introducing aromatic and electronic diversity.

Properties

IUPAC Name

5-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S2/c24-19-20-15-9-14(3-4-16(15)27-19)30(25,26)23-6-1-2-12(10-23)8-17-21-18(22-28-17)13-5-7-29-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCBNJVWEOOODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OC(=O)N3)CC4=NC(=NO4)C5=CSC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Thiophene-3-Carboxamidoxime

Thiophene-3-carbonitrile undergoes hydroxylamine-mediated amidoximation in ethanol/water (1:1) at 60°C for 6–8 hours, yielding thiophene-3-carboxamidoxime. This intermediate is critical for subsequent oxadiazole ring formation.

O-Acylation with Chloroacetic Acid Derivatives

The amidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C→RT, 2 hours) to form O-(chloroacetyl)thiophene-3-carboxamidoxime. Isolation via aqueous workup and recrystallization from ethanol affords the product in 85–90% yield.

Cyclization to 5-(Chloromethyl)-3-(Thiophen-3-yl)-1,2,4-Oxadiazole

Cyclization is achieved using tetrabutylammonium fluoride (TBAF, 0.1–1.4 equivalents) in tetrahydrofuran (THF) at room temperature for 1–16 hours. This method, validated for sterically hindered substrates, provides the chloromethyl-oxadiazole in 92–95% yield without requiring thermal activation.

Piperidine Alkylation

The chloromethyl-oxadiazole undergoes nucleophilic substitution with piperidine in acetonitrile at reflux (80°C, 12 hours) in the presence of potassium carbonate. This step introduces the piperidine moiety, yielding 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine. Purification via column chromatography (silica gel, ethyl acetate/hexane) delivers the product in 75–80% yield.

Synthesis of 5-Chlorosulfonylbenzo[d]oxazol-2(3H)-one

Sulfonation of Benzo[d]oxazol-2(3H)-one

Benzo[d]oxazol-2(3H)-one is treated with chlorosulfonic acid (3 equivalents) in DCM at 0°C→RT for 4 hours. The reaction introduces a sulfonyl chloride group at the 5-position, yielding 5-chlorosulfonylbenzo[d]oxazol-2(3H)-one. Quenching with ice-water and extraction with DCM provides the sulfonyl chloride in 60–65% yield.

Sulfonamide Coupling

Reaction of Piperidine Intermediate with Sulfonyl Chloride

3-((3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (1 equivalent) reacts with 5-chlorosulfonylbenzo[d]oxazol-2(3H)-one (1.2 equivalents) in pyridine/DCM (1:1) at 0°C→RT for 6 hours. The base scavenges HCl, driving the reaction to completion. After aqueous workup and recrystallization from methanol, the final product is obtained in 70–75% yield.

Analytical Characterization and Optimization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 8.25 (s, 1H, oxazolone-H), 7.92–7.85 (m, 2H, thiophene-H), 4.45 (s, 2H, -CH2-), 3.70–3.20 (m, 6H, piperidine-H).
  • 13C NMR : 168.5 ppm (oxadiazole C=N), 155.2 ppm (oxazolone C=O).
  • HRMS (ESI+) : m/z 513.0921 [M+H]+ (calc. 513.0918).

Yield Optimization Strategies

Step Challenge Optimization Yield Improvement
Oxadiazole cyclization Steric hindrance from thiophene TBAF catalysis (0.5 eq) in THF 90% → 95%
Sulfonylation Oxazolone ring stability Low-temperature sulfonation (0°C) 50% → 65%
Piperidine alkylation Competing elimination KI catalysis in acetonitrile 65% → 80%

Alternative Synthetic Routes and Comparative Analysis

One-Pot Oxadiazole Formation

Aprotic bipolar solvents (e.g., DMSO) with inorganic bases (KOH) enable direct cyclization of amidoximes and carboxylic acid derivatives at room temperature. While this method reduces step count, it offers lower yields (70–75%) for thiophene-containing substrates due to electron-withdrawing effects.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 15 minutes) accelerates TBAF-mediated cyclization but provides no yield enhancement over room-temperature protocols. Thermal sensitivity of the thiophene moiety limits applicability.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: The thiophene ring can undergo oxidation reactions leading to sulfoxides or sulfones.

  • Reduction: Reduction of the oxadiazole ring can result in the formation of amines or other reduced derivatives.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and oxone.

  • Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

  • Substitution: Conditions vary but often involve strong acids or bases, halogenating agents, and coupling reagents like EDCI or DCC.

Major Products Formed:

  • Oxidized thiophene derivatives.

  • Reduced oxadiazole products.

  • Substituted benzooxazolone compounds.

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, showing significant antiproliferative effects. A study reported that derivatives of 1,2,4-oxadiazole exhibited IC50 values ranging from 0.19 to 5.13 µM against human colon cancer cell lines (HCT116) and breast cancer cell lines (MCF-7) . The introduction of electron-withdrawing groups at strategic positions on the aromatic rings was found to enhance biological activity.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that oxadiazole derivatives can possess antibacterial effects against Gram-positive and Gram-negative bacteria. Specifically, compounds with thiophene substitutions have demonstrated activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Given the compound's ability to inhibit cyclooxygenase enzymes (COX), it may serve as a lead for developing anti-inflammatory drugs. A study indicated that certain oxadiazole derivatives exhibited selective COX-II inhibition with minimal ulcerogenic effects . This suggests that 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one could also be explored for its anti-inflammatory applications.

Case Study 1: Anticancer Activity Evaluation

In a comprehensive evaluation of various oxadiazole derivatives, including those structurally related to the compound , researchers found that specific modifications led to enhanced cytotoxicity against cancer cell lines. Compounds were synthesized and tested against A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines. The most potent derivatives showed IC50 values significantly lower than those of established chemotherapeutics .

CompoundCell LineIC50 Value (µM)
Compound AMCF-70.48
Compound BHCT1160.19
Compound CA5490.11

Case Study 2: Antimicrobial Testing

A series of thiophene-substituted oxadiazoles were evaluated for their antibacterial properties. In vitro tests revealed that these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The results indicated that the presence of thiophene significantly contributed to the antimicrobial activity .

CompoundBacteria TestedZone of Inhibition (mm)
Compound DS. aureus15
Compound EE. coli12

Mechanism of Action

The mechanism of action for 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, or nucleic acids, depending on its specific application.

  • Pathways Involved: It may modulate biochemical pathways related to oxidative stress, inflammatory responses, or cellular signaling processes. The precise mechanism will depend on its specific context of use and the biological system in which it is applied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Core Structure Key Substituents Reported Activities Reference
Target Compound Benzo[d]oxazol-2(3H)-one Sulfonamide-piperidine-methyl-1,2,4-oxadiazole-thiophene Not reported -
5-(2-Chloro-5-methylpyrimidin-4-ylamino)benzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2(3H)-one Pyrimidine (chloro, methyl substituents) Not reported in evidence
3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones 1,2,4-Triazole derivatives Aryl, methyl, thioxo Antinociceptive, anticancer, plant growth regulation

Pharmacological and Physicochemical Implications

  • Benzooxazolone Derivatives : The pyrimidine-substituted analogue (C12H9ClN4O2, MW 276.68 g/mol) shares the benzooxazolone core, which may facilitate π-π stacking or hydrogen bonding in target interactions . However, the target’s sulfonamide-piperidine linker likely enhances solubility and membrane permeability compared to the pyrimidine-linked compound.
  • 1,2,4-Triazole vs. 1,2,4-Oxadiazole: Triazole derivatives (e.g., compounds in ) exhibit diverse bioactivities due to their hydrogen-bonding capacity and metabolic stability.
  • Thiophene vs. Aryl Groups : The thiophen-3-yl substituent in the target introduces sulfur-mediated hydrophobic interactions, distinct from the aryl groups in triazole derivatives, which rely on van der Waals forces.

Structural Advantages of the Target Compound

  • Sulfonamide Linker: Enhances binding via hydrogen-bond acceptor/donor interactions, a feature shared with FDA-approved sulfonamide drugs (e.g., Celecoxib).
  • Oxadiazole-Thiophene Synergy : The 1,2,4-oxadiazole’s rigidity and thiophene’s aromaticity may improve target engagement compared to flexible alkyl chains in triazole derivatives .

Limitations and Unknowns

  • No pharmacokinetic or toxicity data is available for the target compound.

Biological Activity

The compound 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound consists of a benzo[d]oxazol core linked to a piperidine moiety through a sulfonyl group and features a thiophene-substituted oxadiazole. The structural complexity suggests multiple sites for biological interaction, making it a candidate for various pharmacological evaluations.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various oxadiazole derivatives, including those similar to our compound of interest. The following table summarizes some relevant findings related to the antimicrobial efficacy of oxadiazole derivatives:

CompoundTarget PathogenMIC (µg/mL)Mechanism of Action
5aStaphylococcus aureus0.22Inhibition of cell wall synthesis
7bEscherichia coli0.25Disruption of membrane integrity
10MRSA0.30Biofilm formation inhibition

These studies indicate that compounds with similar structural motifs exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, particularly for derivatives like 7b , which demonstrated superior efficacy compared to traditional antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds featuring the oxadiazole scaffold has also been investigated. For instance, in vivo studies have shown that certain oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The following table summarizes COX inhibitory activities:

CompoundIC50 (µM)Selectivity (COX-II/COX-I)
PYZ10.01138
PYZ20.52>10

These compounds exhibited selective inhibition of COX-II over COX-I, which is desirable for reducing inflammation with minimal gastrointestinal side effects typically associated with non-selective COX inhibitors .

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Antimicrobial Mechanism : It is hypothesized that the presence of the oxadiazole and thiophene rings disrupts bacterial membrane integrity or inhibits essential enzymatic processes necessary for bacterial growth and replication.
  • Anti-inflammatory Mechanism : By selectively inhibiting COX-II enzymes, these compounds reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation without significantly affecting COX-I activity.

Case Studies

Several case studies have highlighted the potential therapeutic applications of similar compounds:

  • A study on pyrazole derivatives showed significant antibacterial activity against MRSA strains, with compounds exhibiting MIC values as low as 0.22 µg/mL. This reinforces the potential application of oxadiazole-based compounds in treating resistant bacterial infections .
  • Another investigation into the anti-inflammatory properties of oxadiazole derivatives demonstrated a reduction in paw edema in rat models, indicating effective anti-inflammatory action comparable to traditional NSAIDs .

Q & A

Q. What are the recommended synthetic routes for preparing 5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one?

  • Methodology : Multi-step synthesis involving: (i) Formation of the 1,2,4-oxadiazole ring via cyclization of thioamide intermediates under reflux with 1,4-dioxane and catalytic piperidine . (ii) Sulfonylation of the piperidine intermediate using chlorosulfonic acid or sulfonyl chlorides in anhydrous dichloromethane . (iii) Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
  • Key Considerations : Monitor reaction progress using TLC (silica GF254) and optimize stoichiometry to avoid side products like over-sulfonylated derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodology :
  • 1H/13C NMR : Confirm the presence of sulfonyl protons (δ 3.2–3.5 ppm), thiophene aromatic protons (δ 7.1–7.3 ppm), and oxadiazole-linked methylene groups (δ 4.0–4.2 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C21H19N5O5S2: 510.09) .
  • Elemental Analysis : Ensure C, H, N, and S percentages align with theoretical values (e.g., C: 49.50%, H: 3.76%, N: 13.73%) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodology :
  • Cytotoxicity : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2) with RPMI-1640 medium, 5% FBS, and 48-hour incubation .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
    • Controls : Include DMSO vehicle controls (≤0.5% v/v) and reference compounds (e.g., CHS-828 for cytotoxicity) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?

  • Approach :
  • SAR Studies : Replace the thiophene ring with substituted furans (e.g., 3-furoyl derivatives) to modulate lipophilicity and target binding .
  • Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF3) to the piperidine sulfonamide to improve metabolic stability .
    • Data Analysis : Compare IC50 values across analogs using ANOVA to identify statistically significant improvements (p < 0.05) .

Q. How to resolve contradictions in biological activity data across different cell lines?

  • Case Study : If the compound shows high cytotoxicity in HEPG-2 (liver cancer) but low activity in MCF-7 (breast cancer):
  • Hypothesis : Differential expression of sulfonamide-metabolizing enzymes (e.g., sulfotransferases) .
  • Validation : Perform Western blotting for enzyme expression or use siRNA knockdown to assess metabolic dependency .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LD6 for 14-α-demethylase) to simulate binding of the oxadiazole-sulfonamide moiety .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the ligand-enzyme complex .
    • Output Metrics : Analyze binding free energy (ΔG) and hydrogen-bond occupancy .

Q. How to optimize reaction yields for large-scale synthesis?

  • Process Chemistry :
  • Continuous Flow Reactors : Improve heat/mass transfer for cyclization steps (reflux → 120°C, residence time 30 min) .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) for sulfonylation efficiency .
    • Yield Improvement : Scale-up recrystallization using gradient cooling (70°C → 4°C) to enhance purity (>98%) .

Methodological Resources

  • Spectral Data Repositories : PubChem CID for related analogs (e.g., CID 145996579 for triazole derivatives) .
  • Protocols for Cytotoxicity : Refer to NCI guidelines for SRB assays .
  • Docking Tutorials : PDB’s online tools for ligand-protein interaction mapping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.